Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate is a chemical compound with the molecular formula C11H15N3O4 and a molecular weight of 253.26 g/mol . It is known for its unique structure, which includes a morpholine ring fused to a pyrimidine ring, making it a valuable compound in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate typically involves the reaction of ethyl 2-amino-4-hydroxy-5-pyrimidinecarboxylate with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: These compounds have a similar pyrimidine ring structure and are known for their anticancer properties.
Indole Derivatives: Indole-based compounds share some structural similarities and exhibit a wide range of biological activities.
Pyrimidinecarboxylate Derivatives: These compounds have similar functional groups and are used in various chemical and biological applications.
Uniqueness
Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate is unique due to its combination of a morpholine ring and a pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
ethyl 2-morpholin-4-yl-6-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-2-18-10(16)8-7-12-11(13-9(8)15)14-3-5-17-6-4-14/h7H,2-6H2,1H3,(H,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWSURXCRLIMJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349843 |
Source
|
Record name | Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25693-41-8 |
Source
|
Record name | Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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